molecular formula C14H14BrN3O2 B2488628 2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol CAS No. 2379985-56-3

2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol

Cat. No. B2488628
CAS RN: 2379985-56-3
M. Wt: 336.189
InChI Key: YLMRDTXZJZECGY-UHFFFAOYSA-N
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Description

Benzofuran is a compound that is found in various natural products and synthetic compounds. It has a wide range of biological and pharmacological applications . Bromopyrimidine is a halogenated aromatic compound that has been used in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on the specific structure and functional groups present. For example, benzofuran is a solid at room temperature .

Mechanism of Action

The mechanism of action would depend on the specific application of your compound. For example, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .

Safety and Hazards

As with any chemical compound, safety and hazards would depend on the specific properties of the compound. Proper handling and disposal methods should be followed .

Future Directions

Benzofuran and bromopyrimidine derivatives have shown promise in various fields, including antimicrobial therapy and drug discovery . Future research could explore the potential applications of your specific compound.

properties

IUPAC Name

2-[(5-bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2/c15-11-6-16-14(17-7-11)18-8-12(19)9-1-2-13-10(5-9)3-4-20-13/h1-2,5-7,12,19H,3-4,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMRDTXZJZECGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC3=NC=C(C=N3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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